molecular formula C8H8F13NO3S B042550 Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate CAS No. 59587-39-2

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate

Cat. No.: B042550
CAS No.: 59587-39-2
M. Wt: 445.2 g/mol
InChI Key: NMWHJIDTWMZRAO-UHFFFAOYSA-N
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Description

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate is a fluorinated organic compound with the molecular formula C8H8F13NO3S. It is known for its unique properties, including high thermal stability, chemical resistance, and surfactant capabilities. This compound is often used in various industrial applications due to its ability to reduce surface tension and its compatibility with other materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol with sulfur trioxide or chlorosulfonic acid to form the corresponding sulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the final ammonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to interact with hydrophobic regions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.

    Industry: Utilized in the production of fluorinated coatings, lubricants, and fire-fighting foams.

Mechanism of Action

The mechanism by which ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate exerts its effects is primarily through its surfactant properties. It reduces surface tension by aligning at the interface between hydrophobic and hydrophilic regions, thereby stabilizing emulsions and dispersions. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, which can alter membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate is unique due to its combination of high fluorine content and the presence of the sulfonate group. This gives it superior thermal stability, chemical resistance, and surfactant properties compared to other similar compounds .

Properties

IUPAC Name

azanium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13O3S.H3N/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWHJIDTWMZRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880512
Record name 6:2 Fluorotelomer sulfonate ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59587-39-2
Record name 6:2 Fluorotelomer sulfonate ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium Perfluorohexylethylsulfonate
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